![molecular formula C18H23N5O3 B5662504 5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine is a complex organic molecule. Its analysis and synthesis involve advanced organic chemistry techniques and methodologies.
Synthesis Analysis
The synthesis process often involves reactions of related pyrimidine compounds with various amines and hydroxylamines under mild conditions, introducing N-substituents at specific positions. For example, Boyle et al. (1991) describe the synthesis of a diaminodihydrohomopteridine using a furazano[3,4-d]pyrimidine precursor, highlighting similar reaction mechanisms and pathways (Boyle, Hughes, & Khattab, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through X-ray crystallography and NMR spectroscopy. Alonso et al. (2020) conducted structural studies on similar compounds, providing insights into the molecular conformation and bonding characteristics of these complex molecules (Alonso et al., 2020).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including cycloadditions and rearrangements. For instance, Sharma and Mahajan (1997) explored the [4+2] cycloaddition reactions of related compounds, revealing insights into their reactive nature (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are vital for understanding the compound's behavior under various conditions. Wang et al. (2016) synthesized furan-substituted diazepin-ones, providing data on physical characteristics that are likely relevant to the compound (Wang et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents and stability under various conditions, are critical for understanding the compound's potential applications. Research by Yoon et al. (2020) on polyheterocycles, including pyrrolo and diazepine rings, sheds light on the chemical behavior of similar structures (Yoon, Kim, & Kim, 2020).
Propiedades
IUPAC Name |
[4-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-1,4-diazepan-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-15(11-19-18(20-13)21(2)3)17(25)23-7-4-6-22(8-9-23)16(24)14-5-10-26-12-14/h5,10-12H,4,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFFNLVIWPVHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCN(CC2)C(=O)C3=COC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5662426.png)
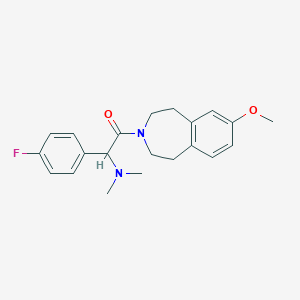
![2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5662440.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5662448.png)
![3-[2-(cyclohexylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B5662462.png)
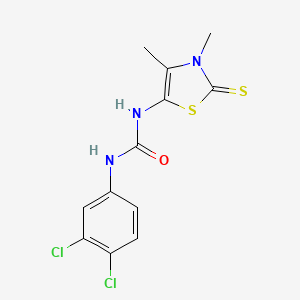
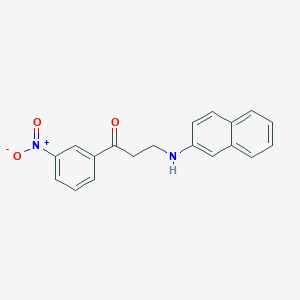
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5662493.png)
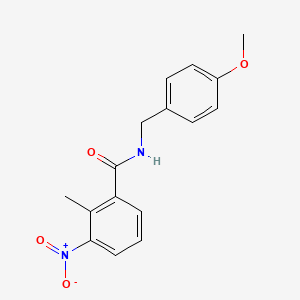
![5-chloro-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylnicotinamide](/img/structure/B5662495.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5662506.png)
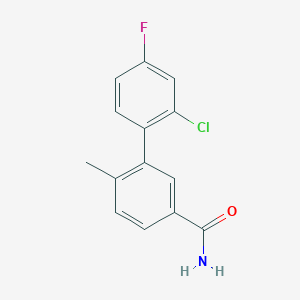
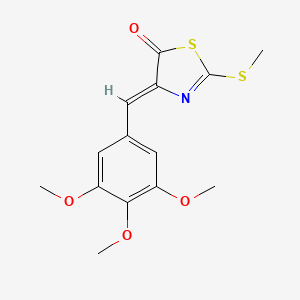
![[1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][2-(methylthio)phenyl]methanone](/img/structure/B5662518.png)